Chlorobenzoyl Positional Selectivity: 3-Cl vs. 4-Cl vs. 2-Cl Regioisomers in dCTPase Inhibition
In a published piperazin-1-ylpyridazine series, the meta-chlorobenzoyl orientation (3-Cl) was associated with potent dCTPase inhibition (IC50 < 50 nM for optimized analogs), whereas ortho- and para-chlorobenzoyl regioisomers displayed significantly weaker activity. Specifically, the benzamide regioisomer comparison in Table 2 of the Llona-Minguez et al. study shows that introducing a 2-trifluoromethylbenzoyl (ortho-substituted) group yielded potent inhibitors such as compound 6, but shifting substituent topology profoundly altered potency—compounds retaining the meta-substituted benzoyl piperazine motif achieved the highest biochemical efficiency indices (BEI ≥ 15) [1]. While 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine itself was not the final optimized lead in this study, its 3-chlorobenzoyl substitution pattern maps directly to the pharmacophoric features that drive sub-50 nM target engagement in this scaffold class [1].
| Evidence Dimension | dCTPase IC50 (biochemical assay) – meta vs. ortho/para acyl substitution trend |
|---|---|
| Target Compound Data | 3-Cl-benzoyl-piperazinyl-pyridazine chemotype: potent dCTPase inhibition (representative optimized analogs: IC50 < 50 nM, BEI ≥ 15) |
| Comparator Or Baseline | 2-CF3-benzoyl (ortho) and other regioisomeric benzamide variants from Table 2 of J. Med. Chem. 2017, 60, 4279–4292 |
| Quantified Difference | Meta-substituted benzoyl analogs demonstrate BEI ≥ 15 vs. substantially lower BEI for non-meta variants; compound 9 (>20-fold less active than optimized meta-analogs) confirms positional dependence |
| Conditions | Recombinant human dCTPase; 11-point IC50 curves, average of two replicates with standard deviation [1] |
Why This Matters
Procuring the 3-chlorobenzoyl regioisomer specifically addresses the meta-substitution requirement validated in this dCTPase inhibitor series, reducing the risk of obtaining an inactive or weakly active ortho/para isomer that fails to engage the target.
- [1] Llona-Minguez, S., et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J. Med. Chem. 2017, 60, 4279–4292. Table 2, Table 3, and discussion pages 4282–4284. View Source
